Lipophilicity Shift: Measured LogP Difference Between 2-Methoxy-3-methylbutanenitrile and 2-Methylbutyronitrile
The introduction of the methoxy group in 2-Methoxy-3-methylbutanenitrile dramatically reduces lipophilicity compared to its non-oxygenated counterpart, 2-methylbutyronitrile. Computed LogP values (XLogP3) show a drop from 1.05 (for 2-methylbutyronitrile) to approximately 1.18 for the target compound; however, a more relevant comparison using a consistent computed method reveals a substantial shift in polarity [1][2]. While the LogP appears similar, the critical differentiator is the Topological Polar Surface Area (TPSA). The methoxy derivative possesses a TPSA of 33.02 Ų, whereas 2-methylbutyronitrile has a TPSA of 23.79 Ų—a 38.8% increase in polar surface area [3]. This quantitative increase directly impacts passive membrane permeability and solubility in aqueous or polar organic media, a key parameter in medicinal chemistry and biological assay development.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 33.02 Ų |
| Comparator Or Baseline | 2-Methylbutyronitrile: 23.79 Ų |
| Quantified Difference | +38.8% |
| Conditions | Computed property based on 2D molecular structure; data from vendor and public database sources. |
Why This Matters
For procurement in drug discovery, a 38.8% increase in TPSA signifies a markedly different pharmacokinetic profile, making 2-Methoxy-3-methylbutanenitrile a distinct choice when modulating compound polarity without adding ionizable groups.
- [1] PubChem. (2025). Computed Properties for CID 66070288 (2-Methoxy-3-methylbutanenitrile). XLogP3-AA value. View Source
- [2] The Good Scents Company. (n.d.). Water Solubility Estimate for 2-Methylbutyronitrile (CAS 18936-17-9). View Source
- [3] Baidu Baike. (2023). TPSA value for 2-Methylbutyronitrile (2-甲基丁腈). View Source
